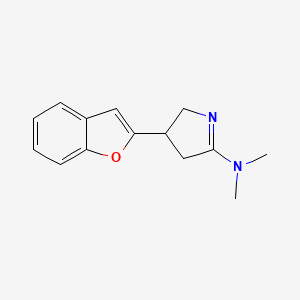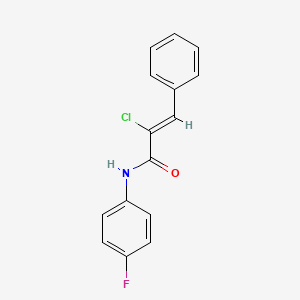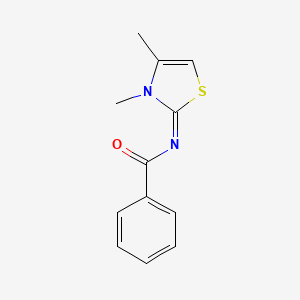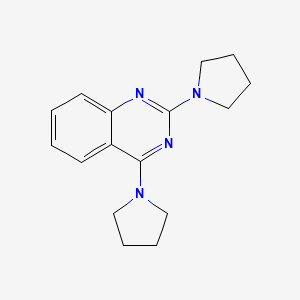
Prifuroline
Übersicht
Beschreibung
Prifurolin ist ein Benzofuran-Derivat, das von der französischen Pharmafirma Laboratoires Jacques Logeais S.A. patentiert wurde. Es ist vor allem für seine Antiarrhythmie-Eigenschaften bekannt, d. h. es wird zur Behandlung von unregelmäßigem Herzschlag eingesetzt. Prifurolin hat in verschiedenen Tiermodellen signifikante Wirkungen bei der Senkung der Herzfrequenz und der Verkürzung der Sinusknoten-Wiederherstellungsdauer gezeigt .
Herstellungsmethoden
Prifurolin wird durch eine Reihe von chemischen Reaktionen synthetisiert, an denen Benzofuran-Derivate beteiligt sind. Die genauen Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht öffentlich zugänglich gemacht. Es ist bekannt, dass die Verbindung durch einen mehrstufigen Syntheseprozess hergestellt wird, der die Bildung des Benzofuranrings und die anschließende Funktionalisierung zur Einführung der notwendigen Pharmakophore umfasst .
Wirkmechanismus
Target of Action
Prifuroline is primarily used as an antiarrhythmic agent . .
Mode of Action
This compound dose-dependently antagonizes the arrhythmogenic action of aconitine in rats when administered either intravenously or intraduodenally . It also diminishes ventricular susceptibility to electrical stimulation in open-chest rats . Its effect is comparable to that of disopyramide and amiodarone at the same dose levels .
Pharmacokinetics
It is known that this compound can be administered intravenously or intraduodenally , suggesting that it has suitable bioavailability for these routes of administration.
Result of Action
This compound’s primary effect is the reduction of arrhythmogenic action and ventricular susceptibility to electrical stimulation . This suggests that this compound may stabilize the heart rhythm and potentially prevent life-threatening arrhythmias.
Biochemische Analyse
Biochemical Properties
Prifuroline plays a significant role in biochemical reactions, particularly in its interaction with cardiac tissues. It dose-dependently antagonizes the arrhythmogenic action of aconitine in rats and diminishes ventricular susceptibility to electrical stimulation . This compound interacts with various enzymes and proteins, including those involved in cardiac conduction and refractoriness. Its effects are comparable to those of disopyramide and amiodarone at similar dose levels .
Cellular Effects
This compound influences various types of cells, particularly cardiac cells. It reduces heart rate and sinus node recovery time, thereby stabilizing cardiac function . This compound’s impact on cell signaling pathways includes modulation of ion channels and receptors involved in cardiac rhythm regulation. Additionally, it affects gene expression related to cardiac function and cellular metabolism, contributing to its antiarrhythmic effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with ion channels and receptors in cardiac cells. It inhibits the arrhythmogenic action of aconitine by modulating sodium and potassium channels, leading to decreased excitability and improved cardiac stability . This compound also influences enzyme activity, contributing to its overall antiarrhythmic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates stability and sustained effects over time. Acute administration of this compound in canine models shows significant reductions in cardiac automaticity, conduction, and refractoriness . Long-term studies indicate that this compound maintains its efficacy in reducing arrhythmias without significant degradation or loss of activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces arrhythmias and stabilizes cardiac function . At higher doses, it may exhibit toxic or adverse effects, including excessive reduction in heart rate and potential cardiac depression . Threshold effects are observed, indicating the importance of precise dosing in clinical applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to cardiac function. It interacts with enzymes and cofactors that regulate ion channel activity and cardiac rhythm . This compound’s effects on metabolic flux and metabolite levels contribute to its overall antiarrhythmic properties, ensuring proper cardiac function and stability .
Transport and Distribution
This compound is transported and distributed within cells and tissues, particularly in cardiac tissues. It interacts with transporters and binding proteins that facilitate its localization to cardiac cells . This compound’s accumulation in cardiac tissues ensures its targeted action and effectiveness in reducing arrhythmias .
Subcellular Localization
This compound’s subcellular localization is primarily within cardiac cells, where it exerts its antiarrhythmic effects. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This compound’s localization to ion channels and receptors in cardiac cells is crucial for its activity and function .
Vorbereitungsmethoden
Prifuroline is synthesized through a series of chemical reactions involving benzofuran derivatives. The exact synthetic routes and reaction conditions are proprietary and not widely disclosed. it is known that the compound is prepared through a multi-step synthesis process that includes the formation of the benzofuran ring and subsequent functionalization to introduce the necessary pharmacophores .
Analyse Chemischer Reaktionen
Prifurolin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Prifurolin kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um verschiedene Produkte zu liefern.
Substitution: Prifurolin kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Prifurolin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Referenzverbindung bei der Untersuchung von Benzofuran-Derivaten verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Signalwege.
Medizin: Primär erforscht auf seine Antiarrhythmie-Eigenschaften und seine potenzielle Anwendung bei der Behandlung von Herzerkrankungen.
Industrie: Wird bei der Entwicklung neuer Pharmazeutika und als Standard in Qualitätskontrollprozessen eingesetzt.
Wirkmechanismus
Prifurolin entfaltet seine Wirkung, indem es die arrhythmogene Wirkung von Aconitin bei Ratten antagonisiert. Es verringert die ventrikuläre Empfindlichkeit gegenüber elektrischer Stimulation, was zur Stabilisierung des Herzrhythmus beiträgt. Zu den beteiligten molekularen Zielstrukturen und Wegen gehören Ionenkanäle und Rezeptoren im Herzen, die die elektrische Aktivität regulieren .
Vergleich Mit ähnlichen Verbindungen
Prifurolin ist vergleichbar mit anderen Antiarrhythmika wie Disopyramid und Amiodaron. es hat einzigartige Eigenschaften, die es bei niedrigeren Dosen und mit weniger Nebenwirkungen wirksam machen. Zu ähnlichen Verbindungen gehören:
Disopyramid: Ein weiteres Antiarrhythmikum mit einem ähnlichen Wirkmechanismus.
Amiodaron: Ein weit verbreitetes Antiarrhythmikum mit einem breiteren Wirkungsspektrum.
LR 529: Ein 1,3-Benzodioxol-Derivat, das gegen experimentell induzierte Arrhythmien wirksam ist.
Die Einzigartigkeit von Prifurolin liegt in seiner spezifischen Benzofuran-Struktur, die zu seinen starken Antiarrhythmie-Effekten und seinem günstigen pharmakokinetischen Profil beiträgt.
Eigenschaften
IUPAC Name |
3-(1-benzofuran-2-yl)-N,N-dimethyl-3,4-dihydro-2H-pyrrol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-16(2)14-8-11(9-15-14)13-7-10-5-3-4-6-12(10)17-13/h3-7,11H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMLHOSZPZHXCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NCC(C1)C2=CC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20867950 | |
| Record name | 4-(2-Benzofuranyl)-2-(dimethylamino)-1-pyrroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20867950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70833-07-7 | |
| Record name | Prifuroline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070833077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Benzofuranyl)-2-(dimethylamino)-1-pyrroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20867950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRIFUROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OP2V3XRV2Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5S,8R,10S,13R,14S)-5,14-dihydroxy-3-(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1198574.png)
![2-(sec-Butylamino)-N-(4-(5-(2-(sec-butylamino)acetamido)benzo[d]oxazol-2-yl)phenyl)acetamide](/img/structure/B1198578.png)
![2-[[2-(3,5-dimethyl-1-pyrazolyl)-6,6-dimethyl-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-4-yl]thio]-N-(2-thiazolyl)acetamide](/img/structure/B1198580.png)

![(4E)-2-phenyl-4-[(2E)-3-phenyl-2-propenylidene]-1,3-oxazol-5(4H)-one](/img/structure/B1198583.png)
![4-[[(10R,13R)-17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]-5-hydroxy-naphthalene-2,7-disulfonic acid](/img/structure/B1198584.png)




![5-[Anilino(oxo)methyl]-4-methyl-2-(1-oxopropylamino)-3-thiophenecarboxylic acid methyl ester](/img/structure/B1198590.png)


